Dicyclonon mixted with metazachlor and atrazine
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Overview
Description
Dicyclonon mixed with metazachlor and atrazine is a combination of three distinct chemical compounds. Dicyclonon is a lesser-known compound, while metazachlor and atrazine are well-established herbicides used in agriculture. Metazachlor is a chloroacetamide herbicide used for controlling annual grasses and broadleaf weeds, and atrazine is a triazine herbicide widely used for weed control in crops like maize and sugarcane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metazachlor: Metazachlor is synthesized by introducing 2,6-dimethylaniline into the structure of chloroacetamide.
Atrazine: Atrazine is synthesized through the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a solvent like acetone or toluene.
Industrial Production Methods
Metazachlor: Industrial production of metazachlor involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.
Atrazine: Industrial production of atrazine follows similar steps as the laboratory synthesis but on a larger scale. The process includes the use of reactors, purification units, and quality control measures to ensure the herbicide’s effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: These compounds can also undergo reduction reactions under specific conditions, although this is less common.
Substitution: Both metazachlor and atrazine can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Ozone and other oxidizing agents are commonly used for the oxidation of metazachlor and atrazine.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Metazachlor: Oxidation of metazachlor can lead to the formation of various metabolites, including ethanesulfonic acid and oxanillic acid.
Atrazine: Oxidation of atrazine can result in the formation of deethylatrazine and deisopropylatrazine.
Scientific Research Applications
Chemistry: Metazachlor and atrazine are studied for their chemical properties and interactions with other compounds.
Biology: These herbicides are used to study their effects on various biological systems, including soil microflora and aquatic organisms
Medicine: While not directly used in medicine, the study of these compounds’ toxicological effects provides insights into their potential health impacts.
Industry: Metazachlor and atrazine are widely used in agriculture for weed control, improving crop yields and reducing labor costs
Mechanism of Action
Comparison with Similar Compounds
Metazachlor vs. S-metolachlor: Both are chloroacetamide herbicides, but metazachlor is more effective in controlling certain weed species.
Atrazine vs. Simazine: Both are triazine herbicides, but atrazine is more widely used due to its broader spectrum of activity.
Conclusion
Dicyclonon mixed with metazachlor and atrazine represents a combination of compounds with significant applications in agriculture. Understanding their synthesis, chemical reactions, and mechanisms of action is crucial for optimizing their use and mitigating their environmental impact.
Properties
CAS No. |
113623-99-7 |
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Molecular Formula |
C34H48Cl4N10O3 |
Molecular Weight |
786.6 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C14H16ClN3O.C12H18Cl2N2O2.C8H14ClN5/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17;1-11(2)6-15-8(17)4-5-12(15,3)16(7-11)10(18)9(13)14;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h3-8H,9-10H2,1-2H3;9H,4-7H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI Key |
XCAFJBLAWFJCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl.CC1(CN2C(=O)CCC2(N(C1)C(=O)C(Cl)Cl)C)C |
Origin of Product |
United States |
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